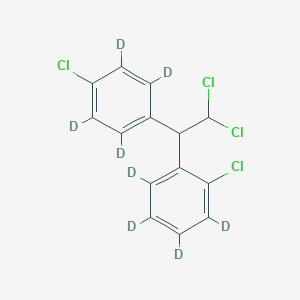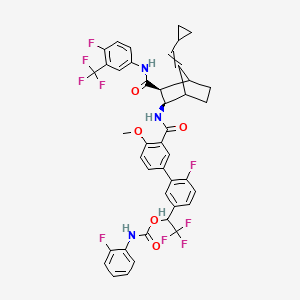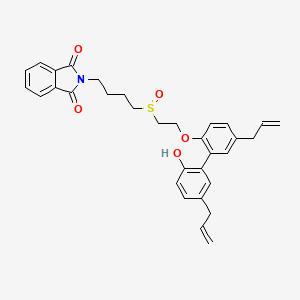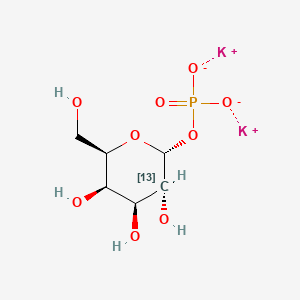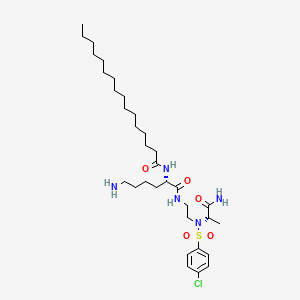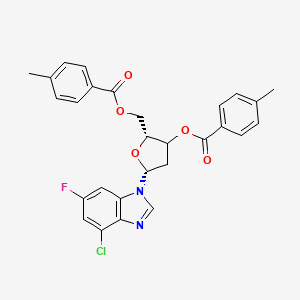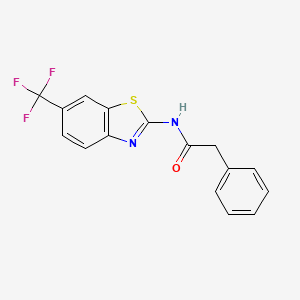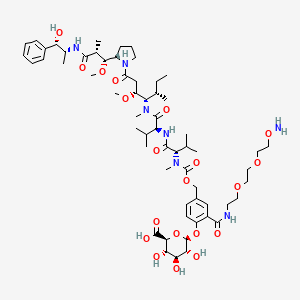
TGR5 Receptor Agonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TGR5 is a member of the G-protein-coupled receptor superfamily and plays a crucial role in regulating various physiological processes, including energy homeostasis, glucose metabolism, and inflammation . The activation of TGR5 by agonists like TGR5 Receptor Agonist 3 has shown potential therapeutic benefits in treating metabolic disorders, such as type 2 diabetes mellitus and obesity .
Méthodes De Préparation
The synthesis of TGR5 Receptor Agonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps :
Formation of Intermediate A: Reacting a suitable starting material with acetyl chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine in dichloromethane.
Hydrogenation: The intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst in methanol.
Final Coupling: The hydrogenated intermediate is coupled with another reactant to form this compound.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
TGR5 Receptor Agonist 3 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
TGR5 Receptor Agonist 3 has a wide range of scientific research applications :
Chemistry: It is used as a tool compound to study the structure-activity relationship of TGR5 agonists and to develop new synthetic methodologies.
Biology: The compound is used to investigate the role of TGR5 in various biological processes, including energy metabolism, inflammation, and cell signaling.
Medicine: this compound has shown potential in preclinical studies for treating metabolic disorders, such as type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis.
Industry: The compound is used in the development of new pharmaceuticals targeting TGR5 for therapeutic purposes.
Mécanisme D'action
The mechanism of action of TGR5 Receptor Agonist 3 involves the activation of the TGR5 receptor, which is a membrane-bound G-protein-coupled receptor . Upon activation, TGR5 triggers a cascade of intracellular signaling pathways, including the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA) . This leads to various physiological effects, such as increased energy expenditure, improved glucose metabolism, and reduced inflammation . The molecular targets and pathways involved include the nuclear factor kappa-B (NF-κB), extracellular signal-regulated kinases (ERK), and the AKT pathway .
Comparaison Avec Des Composés Similaires
TGR5 Receptor Agonist 3 can be compared with other similar compounds, such as :
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist that has been widely studied for its metabolic effects.
Lithocholic acid (LCA): A natural bile acid that acts as a potent TGR5 agonist.
Deoxycholic acid (DCA): Another natural bile acid with TGR5 agonistic activity.
Chenodeoxycholic acid (CDCA): A bile acid that activates TGR5 and has been studied for its therapeutic potential.
This compound is unique in its synthetic origin and specific structural features that confer high selectivity and potency for TGR5 activation. This makes it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H27N3O6 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
ethoxymethyl 5-[3-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)pyridin-4-yl]oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H27N3O6/c1-2-35-18-37-29(34)23-17-36-26-10-9-20(15-21(23)26)38-27-11-12-30-16-22(27)28(33)32-14-13-31(19-7-8-19)24-5-3-4-6-25(24)32/h3-6,9-12,15-17,19H,2,7-8,13-14,18H2,1H3 |
Clé InChI |
WJLRTDVQPXBODJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC(=O)C1=COC2=C1C=C(C=C2)OC3=C(C=NC=C3)C(=O)N4CCN(C5=CC=CC=C54)C6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
